[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate
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Overview
Description
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate is a complex organic compound with a unique structure that combines elements of cyclopenta[a]phenanthrene and chromen-7-yl oxyacetate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the subsequent attachment of the chromen-7-yl oxyacetate moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer, antiviral, and neuroprotective activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate can be compared with other similar compounds, such as:
Stigmasterol: A plant sterol with a similar cyclopenta[a]phenanthrene core but different functional groups.
Ergosterol: A sterol found in fungi with a similar structure but distinct biological activities.
Campesterol: Another plant sterol with structural similarities but different applications and effects.
Properties
Molecular Formula |
C47H62O5 |
---|---|
Molecular Weight |
707.0 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate |
InChI |
InChI=1S/C47H62O5/c1-29(2)12-11-13-30(3)39-19-20-40-37-17-16-34-27-35(22-24-46(34,6)41(37)23-25-47(39,40)7)51-43(48)28-50-42-21-18-36-31(4)38(26-33-14-9-8-10-15-33)45(49)52-44(36)32(42)5/h8-10,14-16,18,21,29-30,35,37,39-41H,11-13,17,19-20,22-28H2,1-7H3/t30-,35+,37+,39-,40+,41+,46+,47-/m1/s1 |
InChI Key |
QGSMLEVCLDBXAJ-SLTSHJAVSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)CC[C@@H]6[C@H](C)CCCC(C)C)C)C)CC7=CC=CC=C7 |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CCC6C(C)CCCC(C)C)C)C)CC7=CC=CC=C7 |
Origin of Product |
United States |
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